molecular formula C17H19NOS B14473355 4-Methyl-N-(2-methyl-1-phenylpropylidene)benzene-1-sulfinamide CAS No. 65440-69-9

4-Methyl-N-(2-methyl-1-phenylpropylidene)benzene-1-sulfinamide

Cat. No.: B14473355
CAS No.: 65440-69-9
M. Wt: 285.4 g/mol
InChI Key: DSDCETMBZZIUAD-FQEVSTJZSA-N
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Description

4-Methyl-N-(2-methyl-1-phenylpropylidene)benzene-1-sulfinamide is an organic compound that belongs to the class of sulfinamides This compound features a benzene ring substituted with a sulfinamide group, which is further modified with a 2-methyl-1-phenylpropylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(2-methyl-1-phenylpropylidene)benzene-1-sulfinamide typically involves the reaction of 4-methylbenzenesulfinamide with 2-methyl-1-phenylpropylidene. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(2-methyl-1-phenylpropylidene)benzene-1-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to form sulfonamides.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.

Major Products Formed

    Oxidation: Sulfonamides

    Reduction: Amines

    Substitution: Halogenated or nitrated benzene derivatives

Scientific Research Applications

4-Methyl-N-(2-methyl-1-phenylpropylidene)benzene-1-sulfinamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-N-(2-methyl-1-phenylpropylidene)benzene-1-sulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The compound’s structure allows it to interact with various biological pathways, potentially affecting cellular processes such as signal transduction and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-(2-methyl-1-phenylpropylidene)benzenesulfonamide
  • 4-Methyl-N-(2-methyl-1-phenylpropylidene)benzene-1-sulfonohydrazide
  • 2-Methyl-1-phenyl-1-propene

Uniqueness

4-Methyl-N-(2-methyl-1-phenylpropylidene)benzene-1-sulfinamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its sulfinamide group differentiates it from sulfonamides and sulfonohydrazides, providing unique properties for chemical and biological interactions.

Properties

CAS No.

65440-69-9

Molecular Formula

C17H19NOS

Molecular Weight

285.4 g/mol

IUPAC Name

(S)-4-methyl-N-(2-methyl-1-phenylpropylidene)benzenesulfinamide

InChI

InChI=1S/C17H19NOS/c1-13(2)17(15-7-5-4-6-8-15)18-20(19)16-11-9-14(3)10-12-16/h4-13H,1-3H3/t20-/m0/s1

InChI Key

DSDCETMBZZIUAD-FQEVSTJZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[S@](=O)N=C(C2=CC=CC=C2)C(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)N=C(C2=CC=CC=C2)C(C)C

Origin of Product

United States

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